molecular formula C7H12ClNO3 B13594594 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B13594594
M. Wt: 193.63 g/mol
InChI Key: UZCNEXGQQSRNRQ-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various electrophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, which can be further functionalized to create a variety of bicyclic structures .

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, also known as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic ring system that includes a pyridine and a pyrrole ring, contributing to its distinct reactivity profiles. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C5_5H10_{10}ClNO
Molecular Weight 135.59 g/mol
CAS Number 31560-06-2
Appearance White to off-white solid
Purity ≥98.0%

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the hydrolysis of acetylcholine in the synaptic cleft.

Inhibition of Acetylcholinesterase

Research indicates that compounds with similar structures exhibit significant AChE inhibition, which can lead to increased levels of acetylcholine, enhancing cholinergic transmission:

  • IC50 Values : Studies show that derivatives of this compound can have IC50 values ranging from 38.98 µM to over 300 µM for AChE inhibition, suggesting moderate potency compared to established inhibitors like rivastigmine .

Neuroprotective Effects

The inhibition of AChE may confer neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function and memory retention.

Toxicological Profile

Despite its potential therapeutic benefits, the compound exhibits toxicity at certain concentrations:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302 and H312) .

Synthesis and Applications

A study by Garsi et al. (2022) highlights the synthesis of various substituted derivatives from methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, demonstrating its utility as a platform for developing new pharmaceuticals .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on the AChE inhibitory activity of several carbamate derivatives, including methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride:

CompoundIC50 (µM)Remarks
Methyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane38.98Strong AChE inhibition
Rivastigmine<100Established AChE inhibitor
Galantamine<200Established AChE inhibitor

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

UZCNEXGQQSRNRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CO1)NC2.Cl

Origin of Product

United States

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